Cas no 2418691-35-5 (1-3-(azidomethyl)-5-iodo-2-methylphenylmethanamine)

1-3-(azidomethyl)-5-iodo-2-methylphenylmethanamine 化学的及び物理的性質
名前と識別子
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- 2418691-35-5
- 1-[3-(azidomethyl)-5-iodo-2-methylphenyl]methanamine
- EN300-26627434
- 1-3-(azidomethyl)-5-iodo-2-methylphenylmethanamine
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- インチ: 1S/C9H11IN4/c1-6-7(4-11)2-9(10)3-8(6)5-13-14-12/h2-3H,4-5,11H2,1H3
- InChIKey: LMEONUOKBHQWER-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(CN=[N+]=[N-])C(C)=C(C=1)CN
計算された属性
- せいみつぶんしりょう: 302.00284g/mol
- どういたいしつりょう: 302.00284g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 40.4Ų
1-3-(azidomethyl)-5-iodo-2-methylphenylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26627434-1g |
1-[3-(azidomethyl)-5-iodo-2-methylphenyl]methanamine |
2418691-35-5 | 1g |
$0.0 | 2023-09-12 | ||
Enamine | EN300-26627434-1.0g |
1-[3-(azidomethyl)-5-iodo-2-methylphenyl]methanamine |
2418691-35-5 | 1g |
$0.0 | 2023-05-30 |
1-3-(azidomethyl)-5-iodo-2-methylphenylmethanamine 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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1-3-(azidomethyl)-5-iodo-2-methylphenylmethanamineに関する追加情報
Comprehensive Guide to 1-3-(Azidomethyl)-5-iodo-2-methylphenylmethanamine (CAS No. 2418691-35-5)
1-3-(Azidomethyl)-5-iodo-2-methylphenylmethanamine (CAS No. 2418691-35-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique azidomethyl and iodo functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Researchers are particularly interested in its potential applications in click chemistry and bioconjugation, which are pivotal in drug discovery and diagnostic development.
The molecular structure of 1-3-(Azidomethyl)-5-iodo-2-methylphenylmethanamine features an aromatic ring substituted with an azidomethyl group, an iodine atom, and a methyl group, along with a primary amine functionality. This arrangement makes it highly reactive, especially in Huisgen cycloaddition reactions, a cornerstone of modern bioorthogonal chemistry. Such reactions are widely used to label biomolecules without interfering with native biological processes, making this compound invaluable in proteomics and cellular imaging.
One of the most searched topics related to 1-3-(Azidomethyl)-5-iodo-2-methylphenylmethanamine is its role in antibody-drug conjugates (ADCs). ADCs are a cutting-edge class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The azide group in this compound enables efficient conjugation to alkyne-modified antibodies, streamlining the production of ADCs. This application aligns with the growing demand for targeted cancer therapies, a hot topic in both academic and industrial research.
Another area of interest is the use of 1-3-(Azidomethyl)-5-iodo-2-methylphenylmethanamine in PET (Positron Emission Tomography) imaging. The iodine-125 isotope, often incorporated into this compound, is a popular choice for radiolabeling due to its favorable half-life and imaging properties. Researchers are exploring its potential in tracking drug distribution and studying metabolic pathways, addressing the increasing need for non-invasive diagnostic tools.
From a synthetic chemistry perspective, the compound’s iodo substituent offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions are fundamental in constructing complex architectures for drug candidates. The primary amine group also allows for derivatization into amides, sulfonamides, or other nitrogen-containing motifs, expanding its utility in medicinal chemistry.
Market trends indicate a rising demand for 1-3-(Azidomethyl)-5-iodo-2-methylphenylmethanamine, driven by advancements in bioconjugation techniques and the expanding ADC pipeline. Pharmaceutical companies and contract research organizations (CROs) are actively sourcing high-quality intermediates like this to accelerate their drug development programs. Ensuring consistent purity and scalability of this compound remains a priority for suppliers.
Safety and handling of 1-3-(Azidomethyl)-5-iodo-2-methylphenylmethanamine require adherence to standard laboratory protocols. While not classified as a hazardous material, its azide functionality warrants caution due to potential reactivity under specific conditions. Proper storage in cool, dry environments and the use of personal protective equipment (PPE) are recommended to maintain safety in research settings.
In summary, 1-3-(Azidomethyl)-5-iodo-2-methylphenylmethanamine (CAS No. 2418691-35-5) is a multifaceted compound with broad applications in drug discovery, diagnostics, and materials science. Its unique structural features and reactivity profile make it a valuable tool for researchers exploring click chemistry, bioconjugation, and targeted therapeutics. As the scientific community continues to innovate, this compound is poised to play a pivotal role in shaping the future of precision medicine.
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